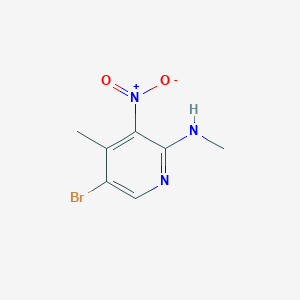

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N,4-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXNDASZVILVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565603 | |

| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155790-01-5 | |

| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS 155790-01-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups—a bromine atom, a nitro group, and a dimethylamino group—on the pyridine core makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the amino group, creates a unique electronic profile that can be exploited in various chemical transformations.

This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route, and potential applications based on the reactivity of its structural motifs.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 155790-01-5 | ChemScene[1] |

| Molecular Formula | C₇H₈BrN₃O₂ | ChemScene[1] |

| Molecular Weight | 246.06 g/mol | ChemScene[1] |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥97% | ChemScene[1] |

| Storage | 4°C, protect from light | ChemScene[1] |

| SMILES | CN(C)c1ncc(Br)cc1--INVALID-LINK--=O | Sigma-Aldrich |

| InChI | 1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3 | Sigma-Aldrich |

| InChI Key | SZNVATVPNHSUOD-UHFFFAOYSA-N | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 68.06 Ų | ChemScene[1] |

| logP | 2.10242 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6)

This procedure is adapted from analogous bromination and nitration reactions of substituted aminopyridines.[2][3]

-

Materials: 2-Amino-4-methylpyridine, Bromine, Acetic Acid, Nitric Acid, Sulfuric Acid.

-

Procedure:

-

Bromination: Dissolve 2-amino-4-methylpyridine in glacial acetic acid. Cool the solution in an ice bath. Add a solution of bromine in acetic acid dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-5-bromo-4-methylpyridine.

-

Nitration: To a cooled mixture of concentrated sulfuric acid, slowly add 2-amino-5-bromo-4-methylpyridine while keeping the temperature below 5 °C. To this solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. After the addition, allow the reaction to stir at room temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. The precipitate, 2-amino-5-bromo-4-methyl-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Step 2: Synthesis of this compound (CAS 155790-01-5)

This procedure is based on general methods for the N-alkylation of amines.[4][5]

-

Materials: 2-Amino-5-bromo-4-methyl-3-nitropyridine, Methyl Iodide, a suitable base (e.g., Sodium Hydride or Potassium Carbonate), and an aprotic solvent (e.g., DMF or THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromo-4-methyl-3-nitropyridine in a dry aprotic solvent.

-

Add a slight excess of a suitable base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a slight excess of methyl iodide (e.g., 1.2 equivalents) dropwise at 0 °C.

-

Let the reaction mixture stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Potential Applications and Reactivity

While specific biological activities for this compound have not been reported, its structural features suggest several potential applications in research and development.

-

Medicinal Chemistry: Substituted nitropyridines are known to exhibit a range of biological activities and serve as intermediates in the synthesis of pharmaceuticals.[6] The presence of the bromo substituent allows for further functionalization via cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be investigated as potential kinase inhibitors, antiviral agents, or for other therapeutic targets.[3]

-

Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. This compound could serve as a building block for the synthesis of novel herbicides, insecticides, or fungicides.[6]

-

Organic Synthesis: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[7] This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents, making it a valuable intermediate for the synthesis of complex organic molecules. The nitro group can be reduced to an amino group, providing another handle for further derivatization.

Caption: Potential derivatization reactions of this compound.

Conclusion

This compound is a readily available, yet under-explored, chemical entity. Its polysubstituted pyridine framework offers significant potential as a versatile intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. The proposed synthetic route provides a practical approach for its laboratory-scale preparation. Further investigation into the reactivity and biological properties of this compound and its derivatives is warranted to fully realize its potential in various scientific disciplines.

References

- 1. chemscene.com [chemscene.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. m.indiamart.com [m.indiamart.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the known physicochemical properties of the chemical compound 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS No. 155790-01-5). Due to its status as a specialized research chemical, publicly available experimental data is limited. This guide consolidates available computational data, provides general safety and handling protocols based on related structures, and presents logical workflows for its synthesis and analysis. All quantitative data is presented in tabular format for clarity, and key processes are visualized using standardized diagrams.

Core Compound Information

This compound is a halogenated and nitrated pyridine derivative. Such compounds are often investigated in medicinal chemistry and materials science as building blocks for more complex molecules. Its structure, featuring a bromine atom, a nitro group, and two methyl groups on the aminopyridine core, suggests potential for diverse chemical modifications.

Table 1: General and Computational Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Identifier Information | ||

| CAS Number | 155790-01-5 | [1][2] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1][3] |

| Molecular Weight | 246.06 g/mol | [1][3][4] |

| Synonym | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine | [1] |

| Physical Properties | ||

| Physical Form | Solid (presumed) | [4] |

| Purity (Commercial) | ≥97% | [1] |

| Computational Data | ||

| Topological Polar Surface Area (TPSA) | 68.06 Ų | [1] |

| logP (Octanol-Water Partition Coeff.) | 2.10242 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 |[1] |

Note: Experimental data for properties such as melting point, boiling point, and aqueous solubility are not publicly available for this specific compound. The computational data provided is predictive and requires experimental validation.

Spectroscopic Data

Specific spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in public scientific literature or commercial databases. Characterization of this compound would require de novo acquisition of these spectra.

Experimental Protocols & Workflows

While a specific, peer-reviewed synthesis protocol for this compound is not documented in public sources, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds.[5][6] A generalized workflow would likely involve the controlled nitration and bromination of a suitable aminopyridine precursor.

A logical workflow for the synthesis and subsequent characterization of a novel compound like this is outlined below.

Caption: Generalized workflow for the synthesis and purification of the target compound.

Following successful synthesis, a systematic analytical workflow is essential to confirm the identity, purity, and properties of the material.

Caption: Logical workflow for the analytical characterization of the synthesized compound.

Safety and Handling

Specific toxicology data for this compound is unavailable. However, based on the safety profiles of structurally related nitropyridine and aminopyridine compounds, the following precautions are strongly advised.[7][8][9][10]

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Hazard Classifications (Anticipated): Based on similar compounds, it may be classified as an irritant (skin, eyes, respiratory system) and potentially harmful if swallowed.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1][8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a research chemical with a defined molecular structure and computationally predicted properties. There is a notable lack of publicly available, experimentally derived data regarding its physical constants, spectroscopic profile, and biological activity. The workflows and safety information provided in this guide are based on established chemical principles and data from analogous compounds. Any researcher intending to use this compound should perform thorough in-house analysis to validate its identity, purity, and characteristics before proceeding with further experiments.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine AldrichCPR 1040682-46-9 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and identifying characteristics of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. While specific experimental data such as detailed synthesis protocols, spectroscopic analyses, and biological activity for this particular compound are not extensively available in public literature, this document compiles its known properties and offers insights based on the chemistry of related brominated nitropyridine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Identifiers

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with a bromine atom at the 5-position, a nitro group at the 3-position, a methyl group at the 4-position, and a methylamino group at the 2-position.

Below is a logical diagram illustrating the key identifiers for this compound.

Technical Guide to the Spectral Analysis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the anticipated spectroscopic data for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. These predictions are derived from established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.2 - 8.4 | Singlet | 1H | H-6 (Pyridine) | Expected to be the most downfield aromatic proton due to the influence of the nitro and bromo groups. |

| ~3.1 - 3.3 | Singlet | 3H | N-CH₃ (Methyl) | The chemical shift is influenced by the attachment to the nitrogen atom of the amino group. |

| ~2.4 - 2.6 | Singlet | 3H | C4-CH₃ (Methyl) | The chemical shift is typical for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155 - 158 | C-2 (Pyridine) | Carbon attached to the amino group. |

| ~148 - 152 | C-4 (Pyridine) | Carbon with the attached methyl group. |

| ~140 - 143 | C-6 (Pyridine) | Aromatic CH carbon. |

| ~135 - 138 | C-3 (Pyridine) | Carbon attached to the nitro group. |

| ~110 - 115 | C-5 (Pyridine) | Carbon attached to the bromine atom, showing a significant upfield shift. |

| ~30 - 33 | N-CH₃ (Methyl) | Methyl carbon of the N-methyl group. |

| ~18 - 22 | C4-CH₃ (Methyl) | Methyl carbon attached to the pyridine ring at position 4. |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound. A key feature will be the isotopic signature of bromine.

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

| 245 / 247 | [M]⁺ (Molecular Ion) | The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 230 / 232 | [M - CH₃]⁺ | Loss of a methyl group. |

| 199 | [M - NO₂]⁺ | Loss of the nitro group. |

| 166 | [M - Br]⁺ | Loss of the bromine atom. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles or air bubbles in the solution.[1]

-

Instrument Setup: The NMR spectra can be recorded on a 400 MHz or higher spectrometer.[2] Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray Ionization (ESI) is a common technique for this type of molecule.[3]

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.[3]

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine.[4] Analyze the fragmentation pattern to gain further structural information.

Workflow for Compound Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and structural characterization of a chemical compound.

References

Navigating the Solubility of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. Due to the absence of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for its determination using the isothermal equilibrium method. Furthermore, it presents the known physicochemical properties of the target compound and qualitative solubility information for a structurally analogous compound to aid in solvent selection and experimental design.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its behavior throughout the drug development pipeline. For a compound like this compound, understanding its solubility profile is essential for designing robust synthetic routes, developing effective purification strategies, and formulating delivery systems with optimal bioavailability.

A comprehensive literature and database search reveals a significant gap in the availability of quantitative solubility data for this compound in common organic solvents. This guide is intended to provide researchers with the necessary tools and methodologies to generate this critical data in their own laboratories.

Physicochemical Properties

While quantitative solubility data is scarce, several key physicochemical properties of this compound have been reported by various chemical suppliers. These properties are summarized in Table 1 and are essential for understanding the compound's general characteristics.

| Property | Value | Source |

| CAS Number | 155790-01-5 | [1][2] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Predicted LogP | 2.10242 | [2] |

| Topological Polar Surface Area (TPSA) | 68.06 Ų | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Qualitative Solubility of Structurally Related Compounds

In the absence of direct solubility data for the target compound, examining the solubility of structurally similar molecules can provide valuable insights for solvent selection in experimental studies. 2-Amino-3-bromo-5-nitropyridine shares a similar brominated nitropyridine core. Its qualitative solubility is summarized in Table 2.

| Solvent | Solubility |

| Water | Limited solubility |

| Dimethylformamide (DMF) | More soluble |

| Dimethyl sulfoxide (DMSO) | More soluble |

| Ethanol | More soluble |

This information is based on the reported solubility of 2-Amino-3-bromo-5-nitropyridine and serves as a predictive guide for this compound.[3]

Experimental Protocol for Solubility Determination: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, commonly known as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a solid in a liquid.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[5][6][7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps or sealed ampoules

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient duration to ensure that equilibrium is achieved. A typical equilibration time is 24-48 hours, but the optimal time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[4]

-

-

Sample Withdrawal and Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a mole fraction.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While there is a notable absence of quantitative solubility data for this compound in the public domain, this technical guide provides researchers with the necessary framework to address this data gap. By utilizing the provided physicochemical properties, qualitative data from analogous structures, and the detailed experimental protocol for the isothermal equilibrium method, researchers can confidently and accurately determine the solubility of this compound in various organic solvents. The generation of such data will be invaluable for the broader scientific community, facilitating the advancement of research and development involving this promising chemical entity.

References

- 1. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. bioassaysys.com [bioassaysys.com]

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: An Analysis of Available Data

For Immediate Release

[City, State] – An in-depth review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action for the compound 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. While this chemical is available from various suppliers and possesses a defined chemical structure, there is currently no published research detailing its biological activity, pharmacological effects, or the signaling pathways it may influence.

This technical overview serves to consolidate the currently available information on this compound and to highlight the absence of data pertaining to its mechanism of action, which is a critical area for future research.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. The structural information and basic properties that have been identified are summarized below.

| Property | Value |

| CAS Number | 155790-01-5[1] |

| Molecular Formula | C₇H₈BrN₃O₂[1] |

| Molecular Weight | 246.06 g/mol [1] |

| Synonyms | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine[1] |

| SMILES | CC1=C(--INVALID-LINK--=O)C(NC)=NC=C1Br[1] |

Context from Structurally Similar Compounds

While direct experimental data on the target compound is unavailable, research on structurally related nitropyridine derivatives provides some context for potential areas of investigation. Pyridine-based compounds are known to exhibit a wide range of biological activities, including anti-tumor, anti-viral, anti-microbial, and anti-diabetic properties.[2] The presence of a nitro group and a bromine atom on the pyridine ring can influence a compound's binding affinity and specificity for molecular targets such as enzymes or receptors.[3]

For instance, derivatives of 2-amino-5-nitropyridine have been investigated for their potential as urease and chymotrypsin inhibitors.[4] Furthermore, nitropyridines serve as important precursors and intermediates in the synthesis of bioactive molecules, including kinase inhibitors.[4][5]

Hypothetical Workflow for Elucidating Mechanism of Action

Given the lack of existing data, a hypothetical experimental workflow for determining the mechanism of action of this compound would involve a multi-faceted approach. The following diagram illustrates a potential research pipeline.

Caption: Hypothetical workflow for mechanism of action studies.

Conclusion and Future Directions

Currently, this compound is a chemical entity with a known structure but an unknown biological function. The absence of research into its mechanism of action presents an opportunity for novel investigations. Future research should focus on initial screening assays to identify any biological activity, followed by target identification and pathway analysis to elucidate its molecular mechanism. Such studies would be invaluable to researchers, scientists, and drug development professionals in determining the potential utility of this compound.

It is important to note that while some commercial suppliers list different CAS numbers for similar structures, the data presented here pertains to the specific isomer requested.[6][7] Researchers should exercise due diligence in sourcing this compound for any future studies.

References

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 1229457-88-8 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine - Amerigo Scientific [amerigoscientific.com]

The Role of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted nitropyridine that, while not extensively studied for its own biological activity, holds a significant position in medicinal chemistry as a versatile synthetic intermediate. This technical guide explores the role of this compound and the broader class of 2-amino-3-nitropyridines as crucial building blocks in the development of novel therapeutic agents. Due to the limited public data on the specific biological activity of this compound, this document will focus on its synthetic utility and the established biological relevance of the chemical scaffolds that can be derived from it and its close analogs. We will delve into the synthetic pathways where this and related compounds are employed and discuss the pharmacological potential of the resulting molecules, supported by data on analogous structures.

Introduction: The Significance of the Substituted 2-Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the structures of numerous approved drugs and clinical candidates.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a privileged scaffold in drug design. The introduction of specific substituents, such as amino, nitro, and bromo groups, onto the pyridine core creates versatile chemical handles for further molecular elaboration.

Compounds belonging to the 2-amino-3-nitropyridine class are particularly valuable in medicinal chemistry. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the amino group provides a point for further derivatization. The bromine atom, as seen in the title compound, offers a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures. While direct biological data for this compound is scarce, its structural features strongly suggest its utility as a precursor for compounds with potential therapeutic applications.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in synthesis and for predicting the properties of its derivatives.

| Property | Value | Reference |

| CAS Number | 155790-01-5 | [2][3] |

| Molecular Formula | C₇H₈BrN₃O₂ | [2] |

| Molecular Weight | 246.06 g/mol | [2] |

| Synonyms | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine | [2] |

Note: Experimental data on properties like melting point, boiling point, and solubility are not consistently reported in publicly available sources.

Role as a Synthetic Intermediate

The primary role of this compound in medicinal chemistry is that of a versatile building block. The functional groups on the pyridine ring allow for a variety of chemical transformations to generate a diverse library of compounds for biological screening.

Potential Therapeutic Applications of Derivatives

While data on the title compound is limited, the broader class of substituted 2-aminopyridines has been explored for a range of therapeutic targets. Derivatives synthesized from precursors like this compound could potentially exhibit similar activities.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The 2-amino-3-nitropyridine scaffold can be elaborated to generate potent inhibitors of various kinases involved in cancer and inflammatory diseases. For instance, 2-amino-4-methyl-5-nitropyridine has been used as a starting material for the synthesis of Janus kinase 2 (JAK2) inhibitors.[1]

Antiviral Agents

Substituted pyridines are also present in several antiviral drugs. The non-nucleoside reverse transcriptase inhibitor Atevirdine, which has been studied for the treatment of HIV, is synthesized from a 2-chloro-3-nitropyridine precursor, highlighting the utility of this chemical class in developing antiviral therapies.[4]

Antimicrobial and Other Activities

Derivatives of structurally similar compounds, such as (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, have been investigated for their antimicrobial and anticancer properties.[5] Furthermore, studies on pyridine derivatives synthesized via Suzuki cross-coupling from bromo-aminopyridine precursors have demonstrated anti-thrombolytic and biofilm inhibition activities.[6]

Experimental Protocols

Representative Synthesis of a Substituted 2-Aminopyridine Derivative

The following is a general procedure for a Suzuki cross-coupling reaction, a common method for derivatizing brominated pyridines. This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[6]

Materials:

-

5-Bromo-aminopyridine derivative (e.g., this compound)

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium phosphate)

-

Solvent (e.g., 1,4-dioxane and water)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the 5-bromo-aminopyridine derivative and the palladium catalyst in the organic solvent.

-

Stir the mixture at room temperature under an inert atmosphere for approximately 30 minutes.

-

Add the arylboronic acid, base, and water to the reaction mixture.

-

Heat the mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture and dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Perform an aqueous work-up to remove inorganic salts.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography to obtain the desired 5-aryl-aminopyridine derivative.

Conclusion and Future Perspectives

This compound is a valuable, albeit understudied, molecule in the field of medicinal chemistry. Its primary significance lies in its potential as a versatile synthetic intermediate for the generation of diverse libraries of novel compounds. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting point for drug discovery programs.

Future research should focus on systematically exploring the synthetic derivatization of this compound and evaluating the resulting molecules for a broad range of biological activities. Given the established therapeutic relevance of the substituted 2-aminopyridine scaffold, it is plausible that derivatives of this compound could yield promising lead compounds for various diseases, including cancer, viral infections, and bacterial infections. The development of robust and scalable synthetic routes to this and related intermediates will be crucial for advancing this area of research.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. Atevirdine - Wikipedia [en.wikipedia.org]

- 5. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 1229457-88-8 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: A Technical Overview of a Sparsely Documented Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with the chemical formula C₇H₈BrN₃O₂. While commercially available, this compound is notably absent from peer-reviewed scientific literature, presenting a significant knowledge gap for researchers. This technical guide consolidates the available chemical and physical data from commercial suppliers and proposes a potential synthetic pathway based on established methodologies for analogous structures. Due to the lack of published research, this document cannot provide details on biological activities, signaling pathways, or specific experimental outcomes.

Chemical and Physical Properties

The fundamental properties of this compound have been collated from various chemical supplier databases. These properties are essential for handling, storage, and theoretical modeling of the compound.

| Property | Value | Source |

| CAS Number | 155790-01-5 | [1] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Synonyms | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine | [1] |

| SMILES | CC1=C(--INVALID-LINK--=O)C(NC)=NC=C1Br | [1] |

| Purity | ≥97% | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

Computational Data

Computational models provide theoretical insights into the behavior of a molecule. The following data has been reported by chemical suppliers.

| Descriptor | Value | Source |

| TPSA | 68.06 | [1] |

| LogP | 2.10242 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Hypothetical Synthesis

While no specific synthesis for this compound has been published, a plausible synthetic route can be inferred from established procedures for structurally similar compounds, such as other substituted bromonitropyridines. A potential multi-step synthesis could begin with the nitration and subsequent bromination of a suitable pyridine precursor, followed by nucleophilic substitution to introduce the methylamino group.

A possible precursor, 2-amino-4-methylpyridine, would first undergo nitration, followed by bromination. The resulting intermediate, 2-amino-5-bromo-4-methyl-3-nitropyridine, could then be methylated.

Proposed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-amino-4-methylpyridine

This step would likely involve the treatment of 2-amino-4-methylpyridine with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to favor the introduction of a nitro group at the 3-position.

Step 2: Bromination of 2-amino-4-methyl-3-nitropyridine

The product from the nitration step would then be subjected to bromination. This could be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, leading to the formation of 2-amino-5-bromo-4-methyl-3-nitropyridine.

Step 3: N-methylation of 2-amino-5-bromo-4-methyl-3-nitropyridine

The final step would involve the selective methylation of the amino group. This could be accomplished using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base to yield the target compound, this compound.

It is crucial to emphasize that this is a theoretical pathway, and the specific reaction conditions, solvents, temperatures, and purification methods would require experimental optimization.

Caption: Hypothetical synthesis of this compound.

Biological Activity and Applications

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. Structurally related nitropyridine compounds have been investigated for a range of biological activities, but any extrapolation to the title compound would be purely speculative. Further research is required to determine its pharmacological profile.

Conclusion

This compound remains a chemical entity with a significant lack of characterization in the scientific literature. While its basic chemical and physical properties are available through commercial suppliers, there is a complete absence of published experimental data regarding its synthesis, reactivity, and biological function. The proposed synthetic route in this guide is hypothetical and based on established chemical principles for similar molecules. Researchers interested in this compound will need to undertake foundational research to establish its synthetic protocol and explore its potential applications in drug discovery and other scientific fields.

References

An In-depth Technical Guide to 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While specific details regarding the initial discovery and documented biological activities of this particular compound are not extensively published, its structural relationship to the well-studied class of 2-amino-3-nitropyridines suggests its potential as a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors. This document details the plausible synthetic pathways, chemical properties, and detailed experimental protocols for its preparation, based on established chemical literature for analogous compounds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-amino-3-nitropyridine scaffold being a particularly privileged structure. This framework serves as a crucial building block for a diverse range of therapeutic agents, including those targeting cancers, viral infections, and cardiovascular diseases. The strategic placement of the amino and nitro groups facilitates a variety of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems. This compound (CAS No. 155790-01-5) is a derivative of this important class of compounds, featuring additional bromine and methyl substitutions that offer further opportunities for molecular elaboration and fine-tuning of physicochemical and pharmacological properties.

While the history of this specific compound is not well-documented in publicly available literature, its synthesis can be logically inferred from established methodologies for the preparation of related 2-amino-3-nitropyridine derivatives. This guide aims to provide a detailed technical overview of its synthesis, properties, and potential applications, thereby serving as a valuable resource for researchers in drug discovery and development.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below. This data has been aggregated from various chemical suppliers and computational models.

| Property | Value | Source |

| CAS Number | 155790-01-5 | |

| Molecular Formula | C₇H₈BrN₃O₂ | |

| Molecular Weight | 246.06 g/mol | |

| Appearance | Not specified (likely a solid) | - |

| Purity | ≥97% (typical) | |

| Storage | 4°C, protect from light | |

| Topological Polar Surface Area (TPSA) | 68.06 Ų | |

| logP (calculated) | 2.10242 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 2 |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned as a multi-step process commencing from the readily available starting material, 2-amino-4-methylpyridine. The proposed synthetic workflow is illustrated below.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This initial bromination step can be achieved with high selectivity using N-bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol:

-

Under an ice bath, dissolve 2-amino-4-methylpyridine (1 equivalent) in dimethylformamide (DMF).

-

Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to proceed at 20°C for 8-10 hours, monitoring for completion using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water, which will result in the precipitation of a brown solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Further purify the crude product by washing with acetonitrile, followed by filtration and drying to yield the desired 2-amino-5-bromo-4-methylpyridine.

| Reactant | Molar Eq. | Notes |

| 2-Amino-4-methylpyridine | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 1.0 | Brominating agent |

| Dimethylformamide (DMF) | - | Solvent |

Expected Yield: Approximately 80%

Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

The subsequent nitration of the brominated intermediate introduces the nitro group at the 3-position. This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol:

-

In a flask equipped with a stirrer and thermometer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Slowly and portion-wise, add 2-amino-5-bromo-4-methylpyridine to the cooled acid mixture, ensuring the temperature is maintained below a critical threshold.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for several hours to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the mixture with a suitable base, such as an aqueous ammonia solution, to a pH of approximately 9.

-

Collect the yellow precipitate by filtration, wash with water until the washings are neutral, and dry to obtain 2-amino-5-bromo-4-methyl-3-nitropyridine.

| Reactant | Molar Eq. | Notes |

| 2-Amino-5-bromo-4-methylpyridine | 1.0 | Starting material |

| Concentrated Nitric Acid | Excess | Nitrating agent |

| Concentrated Sulfuric Acid | Excess | Catalyst and solvent |

Note: The specific equivalents and reaction temperatures for this step on this particular substrate are not explicitly detailed in the available literature but can be adapted from similar procedures on related aminopyridines.

Step 3: Synthesis of this compound

The final step involves the N-methylation of the primary amino group. While a specific protocol for this exact substrate is not available, a general method for the N-alkylation of amines can be adapted.

Plausible Experimental Protocol:

-

To a stirred suspension of a suitable base, such as sodium hydride (NaH) (e.g., 1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF, add 2-amino-5-bromo-4-methyl-3-nitropyridine (1 equivalent) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for a period to allow for the formation of the corresponding anion.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (e.g., 1.1 equivalents), dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

| Reactant | Molar Eq. (Plausible) | Notes |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 1.0 | Starting material |

| Sodium Hydride (NaH) | 1.2 | Base |

| Methyl Iodide (CH₃I) | 1.1 | Methylating agent |

| Anhydrous THF or DMF | - | Solvent |

Note: This is a generalized protocol, and optimization of the base, methylating agent, solvent, and reaction temperature may be necessary to achieve a good yield and purity.

Potential Applications in Drug Discovery

The 2-amino-3-nitropyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The nitro group can be reduced to an amino group, which can then participate in the formation of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are bioisosteres of purines and can effectively target the ATP-binding site of various kinases.

The presence of the bromine atom at the 5-position and the methyl group at the 4-position on the pyridine ring of this compound provide additional vectors for chemical modification. These sites can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's affinity and selectivity for specific kinase targets. The N-methyl group may also influence the compound's solubility, metabolic stability, and binding interactions within the target protein.

Conclusion

This compound is a promising, yet underexplored, chemical entity. While its specific discovery and biological profile remain to be fully elucidated in the public domain, its structural features strongly suggest its utility as a versatile intermediate in the synthesis of novel bioactive compounds. The synthetic pathways and detailed experimental protocols outlined in this guide provide a solid foundation for researchers to prepare and further investigate this compound and its derivatives. Its potential as a scaffold for the development of new kinase inhibitors and other therapeutic agents warrants further exploration by the scientific community.

commercial suppliers of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

An In-depth Technical Guide to 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the drug development field, offering detailed information on its properties, commercial availability, and applications.

Chemical Properties and Identification

This compound is a halogenated and nitrated pyridine derivative. The presence of a bromo group, a nitro group, and two methyl groups on the pyridine ring makes it a versatile building block in organic synthesis.

Table 1: Chemical Identification of this compound and Related Compounds

| Property | This compound | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine |

| CAS Number | 155790-01-5[1][2] | 1040682-46-9[3][4] |

| Molecular Formula | C₇H₈BrN₃O₂[1][2] | C₇H₈BrN₃O₂[4] |

| Molecular Weight | 246.06 g/mol [1][2] | 246.06 g/mol [4] |

| Synonyms | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine[1] | Not specified |

| InChI Key | Not specified | SZNVATVPNHSUOD-UHFFFAOYSA-N[4] |

| SMILES | CC1=C(--INVALID-LINK--=O)C(NC)=NC=C1Br[1] | CN(C)c1ncc(Br)cc1--INVALID-LINK--=O[4] |

Commercial Suppliers

A number of chemical suppliers offer this compound and its isomers for research and development purposes. The availability, purity, and quantity may vary among suppliers.

Table 2: Commercial Availability of this compound and Related Isomers

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| ChemScene | This compound | 155790-01-5 | ≥97%[1] | Offers custom synthesis and commercial production services.[1] |

| Sigma-Aldrich | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | 1040682-46-9 | Not specified | Product is intended for early discovery research; buyer assumes responsibility for confirming identity and purity. |

| Fisher Scientific | 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine | 1040682-46-9 | Not specified | For professional manufacturing, research laboratories, and industrial or commercial usage only.[3] |

| Chemsrc | This compound | 155790-01-5 | Not specified | Supplied by Shanghai Jizhi Biochemical Technology Co., Ltd.[2] |

| Chemspace | 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine | Not specified | Not specified | Lists 12 items from 10 suppliers.[4] |

| Matrix Scientific | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | Not specified | Not specified | Offers custom synthesis, bulk quotations, and specialty packaging.[5] |

| Amerigo Scientific | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | 1040682-46-9 | Not specified | For research use only; buyer assumes responsibility for confirming identity and purity.[6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are often proprietary to the end-users. However, a general synthetic workflow can be conceptualized based on its structure.

Caption: Generalized synthetic workflow for this compound.

Application in Signaling Pathway Research

While specific signaling pathways involving this compound are highly context-dependent on the research it is used in, its structural motifs suggest potential applications in kinase inhibitor discovery. Many kinase inhibitors feature substituted pyridine cores.

Caption: Hypothetical role in inhibiting a generic kinase signaling pathway.

Logical Relationships in Drug Discovery

The utility of this compound in a drug discovery program can be illustrated through a logical flow diagram.

Caption: Role as a building block in a typical drug discovery pipeline.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine - C7H8BrN3O2 | CSCS00011465348 [chem-space.com]

- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine - Amerigo Scientific [amerigoscientific.com]

In-depth Technical Guide: Safety Profile of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for the research chemical 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. Due to the limited availability of a detailed, stand-alone Safety Data Sheet (SDS), this document synthesizes hazard information from various chemical suppliers and outlines the standard experimental protocols relevant to the identified risks. This guide is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting.

Chemical and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym(s) | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine |

| CAS Number | 155790-01-5[1] |

| Molecular Formula | C₇H₈BrN₃O₂[1] |

| Molecular Weight | 246.06 g/mol [1] |

| Physical Form | Solid |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of concern are oral ingestion, skin contact, eye contact, and inhalation. The available data from suppliers consistently indicates that it is an irritant and may be harmful if swallowed.

GHS Hazard Summary

The Globally Harmonized System (GHS) classification for this compound, based on aggregated supplier data, is summarized below.

| GHS Pictogram | Signal Word | Hazard Statements | Hazard Classifications |

|

| Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[3][4][5] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[3][4][5][6] H335: May cause respiratory irritation.[3][4][5] | Acute Toxicity, Oral (Category 4)[2] Skin Irritation (Category 2)[7] Eye Irritation (Category 2)[7] Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[7] |

Precautionary Statements

The following precautionary statements are recommended for handling this compound:

| Type | Statement Code | Statement Text |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9] |

| P264 | Wash skin thoroughly after handling.[5][9] | |

| P271 | Use only outdoors or in a well-ventilated area.[5][9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][9] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[9] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][9] | |

| P319 | Get medical help if you feel unwell.[9] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[9] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[9] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[9] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |

| P405 | Store locked up.[7][9] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[9][10] |

Potential Toxicological Pathways and Experimental Protocols

While specific toxicological studies for this compound are not publicly available, its structure as a nitroaromatic amine suggests potential mechanisms of toxicity. The hazard classifications (irritation, sensitization) are determined through standardized experimental protocols.

Hypothesized Toxicity Pathway: Nitroaromatic Compound Metabolism

Nitroaromatic compounds can undergo metabolic activation, leading to cellular damage. A generalized pathway involves the reduction of the nitro group to form reactive intermediates that can induce oxidative stress.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-ブロモ-N,N-ジメチル-3-ニトロピリジン-2-アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Bromo-2-nitropyridin-3-amine | 433226-05-2 [sigmaaldrich.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 9. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Handling and Storage of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the handling, storage, and safety precautions for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS No. 155790-01-5). This compound is a key intermediate in the synthesis of novel therapeutic agents, particularly Nrf2 regulators. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes available information and data for structurally similar compounds. This information should be used as a guideline, and it is recommended to consult supplier-specific data when available.

| Property | Value | Source/Notes |

| CAS Number | 155790-01-5 | ChemScene[1] |

| Molecular Formula | C₇H₈BrN₃O₂ | ChemScene[1] |

| Molecular Weight | 246.06 g/mol | ChemScene[1] |

| Appearance | Yellow Solid | Hoffman Fine Chemicals (for a similar compound)[2] |

| Melting Point | 148 to 151 °C | Hoffman Fine Chemicals (for a similar compound)[2] |

| Boiling Point | 327.6 ± 37.0 °C (Predicted) | Hoffman Fine Chemicals (for a similar compound)[2] |

| Density | 1.690 ± 0.06 g/cm³ (Predicted) | Hoffman Fine Chemicals (for a similar compound)[2] |

| Solubility | Limited solubility in water; more soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. | Guidechem (for a similar compound)[3] |

| Storage Temperature | 4°C, protect from light. Can also be stored at room temperature in a dark, inert atmosphere. | ChemScene[1], Generic Supplier Data[4] |

Safety and Hazard Information

This compound should be handled with care, following standard laboratory safety procedures. The hazard classifications are based on data for structurally related compounds.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

P302+P361+P354: IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage Guidelines

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and dark place. Recommended storage is at 4°C, protected from light.[1]

-

For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following is a representative experimental protocol for a reaction involving this compound, as described in patent literature.

Reduction of this compound

This protocol describes the reduction of the nitro group to an amino group, a common transformation for this class of compounds.

Materials:

-

This compound

-

Ethanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of this compound (2.0 g, 8.13 mmol) in ethanol (20 mL) at ambient temperature, add tin(II) chloride dihydrate (7.336 g, 32.5 mmol).

-

Heat the reaction mixture at 70°C for 2 hours.

-

After cooling, evaporate the solvent.

-

Add saturated NaHCO₃ solution until the pH reaches 7.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

Application in Drug Discovery: Nrf2 Pathway

This compound serves as an important intermediate in the synthesis of Nrf2 (NF-E2-related factor 2) regulators. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Caption: Nrf2 signaling pathway and the role of synthesized activators.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for using this compound as a starting material in a chemical synthesis.

Caption: General experimental workflow for chemical synthesis.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the SDS and other relevant safety literature before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

Methodological & Application

Synthesis Protocol for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a three-step synthesis commencing from commercially available 2-amino-4-methylpyridine. The synthesis involves an initial bromination, followed by nitration to form the key intermediate, 2-amino-5-bromo-4-methyl-3-nitropyridine. The final step details the selective N-methylation of this intermediate to yield the target compound.

Reaction Scheme

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This procedure follows a regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-methylpyridine | 108.14 | 10.0 g | 92.5 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 16.4 g | 92.5 mmol |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

| Deionized Water | - | 500 mL | - |

| Acetonitrile | - | 100 mL | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-4-methylpyridine (10.0 g, 92.5 mmol) and N,N-dimethylformamide (100 mL).

-

Stir the mixture at room temperature until all the solid has dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate beaker, dissolve N-bromosuccinimide (16.4 g, 92.5 mmol) in DMF (50 mL).

-

Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water.

-

A solid precipitate will form. Stir the suspension for 15 minutes and then collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with an additional 100 mL of cold deionized water.

-

To purify the product, wash the crude solid with cold acetonitrile (100 mL) and dry under vacuum to afford 2-amino-5-bromo-4-methylpyridine as a solid.

Quantitative Data:

| Product | Appearance | Yield | Melting Point (°C) |

| 2-Amino-5-bromo-4-methylpyridine | Off-white to pale yellow solid | ~85% | 98-102 |

Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

This protocol is adapted from the nitration of similar 2-aminopyridine derivatives.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 10.0 g | 53.5 mmol |

| Concentrated Sulfuric Acid (98%) | - | 50 mL | - |

| Fuming Nitric Acid (>90%) | - | 4.5 mL | ~107 mmol |

| Ice | - | 500 g | - |

| Ammonium Hydroxide (28-30%) | - | As needed | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice/salt bath

-

Large beaker (1 L)

-

Büchner funnel and filter flask

Procedure:

-

Carefully add concentrated sulfuric acid (50 mL) to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the sulfuric acid to 0-5 °C in an ice/salt bath.

-

Slowly add 2-amino-5-bromo-4-methylpyridine (10.0 g, 53.5 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, continue stirring until all the solid has dissolved.

-

Add fuming nitric acid (4.5 mL, ~107 mmol) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

-

After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with constant stirring.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A yellow precipitate will form.

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the solid under vacuum to yield 2-amino-5-bromo-4-methyl-3-nitropyridine.

Quantitative Data:

| Product | Appearance | Yield | Melting Point (°C) |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | Yellow solid | ~75% | 208-212 |

Step 3: Synthesis of this compound

This final step involves the N-methylation of the amino group via reductive amination.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 232.04 | 5.0 g | 21.5 mmol |

| Formaldehyde (37% in H₂O) | 30.03 | 1.9 mL | ~23.7 mmol |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.90 g | 23.7 mmol |

| Methanol | - | 100 mL | - |

| Deionized Water | - | 200 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-amino-5-bromo-4-methyl-3-nitropyridine (5.0 g, 21.5 mmol) in methanol (100 mL).

-

Add formaldehyde solution (1.9 mL, ~23.7 mmol) to the mixture and stir at room temperature for 30 minutes.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (0.90 g, 23.7 mmol) portion-wise to the cooled solution. Control the addition to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Quantitative Data:

| Product | Appearance | Yield | Purity (by HPLC) |

| This compound | Yellow to orange solid | ~70% | >95% |

Logical Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

References

Multi-Step Synthesis of Aminopyridine Derivatives: Application Notes and Protocols